molecular formula C18H23N5O5 B609999 Ritlecitinib (malonate) CAS No. 2140301-97-7

Ritlecitinib (malonate)

Numéro de catalogue: B609999
Numéro CAS: 2140301-97-7
Poids moléculaire: 389.4 g/mol
Clé InChI: QMPMPSGDPRHZCG-VZXYPILPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chiral Center Assignments at C2 and C5 Positions

The compound contains two stereogenic centers at the C2 and C5 positions of the piperidine ring, with absolute configurations designated as S and R, respectively. X-ray crystallographic studies of related derivatives (e.g., PF-06651600 tosylate) confirm the (2S,5R) configuration, which is critical for maintaining biological activity. The C2 methyl group occupies an equatorial position in the piperidine chair conformation, while the C5 substituent adopts an axial orientation to minimize steric hindrance with the pyrrolopyrimidine moiety.

Table 1: Chiral Center Assignments

Position Configuration Method of Determination Key Structural Feature
C2 S X-ray diffraction Methyl group equatorial
C5 R NMR coupling constants Axial pyrrolopyrimidine

The stereochemical integrity of these centers is preserved during synthesis through diastereomeric salt crystallization, which isolates the (2S,5R) enantiomer from racemic mixtures.

Conformational Dynamics of Piperidine-Pyrrolopyrimidine Scaffold

The piperidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the N1 acrylamide carbonyl and the C5 amino group. The pyrrolopyrimidine system remains planar due to aromatic π-conjugation, with a dihedral angle of 8.2° relative to the piperidine ring, as observed in analogous structures. The acrylamide side chain at N1 exhibits restricted rotation (energy barrier: ~12 kcal/mol), locking the α,β-unsaturated ketone in an s-cis conformation that enhances electrophilicity for covalent binding.

Key Conformational Features:

  • Piperidine chair distortion: 15° from ideal geometry due to C2 methyl substitution.
  • Torsional angle (C5-N-C4-C3): 172.3°, indicating near-perfect antiperiplanar alignment for nucleophilic attack.

Propriétés

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMPSGDPRHZCG-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140301-97-7
Record name Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140301-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritlecitinib malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2140301977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITLECITINIB MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132LF5WGH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthesis of (2S,5R)-2-Methyl-5-Aminopiperidine

The chiral piperidine core is constructed via a stereoselective hydrogenation of pyridine derivatives. For example, 3-amino-6-methylpyridine undergoes Boc protection, quaternization with benzyl chloride, and catalytic hydrogenation to yield N-Boc-3-amino-6-methylbenzylpiperidine. Using aqueous ammonia (pH 8–9) and ethanol as solvent, this step achieves 80% yield and 95% purity.

Pyrrolo[2,3-d]Pyrimidine Coupling

The aminopyrimidine moiety is introduced via Buchwald-Hartwig amination. Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the piperidine intermediate in the presence of Pd(OAc)₂ and Xantphos affords the coupled product. Optimal conditions use toluene at 110°C, achieving 85% conversion.

Enone Formation

Acryloylation of the secondary amine is performed using acryloyl chloride in dichloromethane with triethylamine as a base. This step proceeds quantitatively at 0°C to prevent epimerization.

Salt Formation with Propanedioic Acid

The free base is treated with propanedioic acid in ethanol, yielding the malonate salt. Crystallization at 4°C provides the final compound in >98% purity.

Process Optimization Techniques

Water-Absorbing Agents

The patent CN112300059B introduces molecular sieves to reduce water content during reductive amination, increasing yield from 70% to 92%. This modification prevents hydrolysis of intermediates and enhances reaction reproducibility.

Safer Reducing Systems

Replacing hydrogen gas with sodium cyanoborohydride in methanol eliminates high-pressure equipment requirements, reducing production costs and safety hazards.

Physicochemical Characterization

PropertyValueSource
Molecular FormulaC₁₈H₂₃N₅O₅
Molecular Weight389.4 g/mol
CAS Number2140301-97-7
Solubility>50 mg/mL in DMSO
Optical Rotation (α)-42.5° (c = 1.0, CHCl₃)

Challenges and Solutions

Epimerization During Acryloylation

Early methods suffered from racemization at the piperidine stereocenters. Employing low temperatures (0–5°C) and avoiding strong bases like DBU mitigates this issue.

Purification Without Chromatography

Crystallization-driven purification, exemplified by ethyl acetate trituration, replaces column chromatography, enabling kilogram-scale production.

Recent Advances

The 2024 improved process (TDCommons) utilizes a one-pot sequential amination/acryloylation strategy, reducing reaction time from 48 hours to 12 hours. Key modifications include:

  • Catalyst Optimization : Replacing Pd₂(dba)₃ with BrettPhos-Pd-G3 increases coupling efficiency (93% vs. 78%).

  • Green Solvents : Switching from toluene to cyclopentyl methyl ether (CPME) improves environmental compatibility .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le malonate de PF 06551600 a un large éventail d'applications de recherche scientifique:

    Chimie: Utilisé comme composé d'outil pour étudier les voies de signalisation de JAK3.

    Biologie: Employé dans la recherche pour comprendre la différenciation et la fonction des cellules immunitaires.

    Médecine: Étudié pour ses applications thérapeutiques potentielles dans les maladies auto-immunes telles que la polyarthrite rhumatoïde et la sclérose en plaques.

    Industrie: Utilisé dans le développement de nouveaux médicaments ciblant JAK3.

Applications De Recherche Scientifique

Alopecia Areata

Ritlecitinib has been primarily investigated for its efficacy in treating alopecia areata , an autoimmune condition characterized by hair loss. The compound received FDA breakthrough therapy designation in September 2018 due to promising early results from clinical trials. Phase III trials reported significant improvements in hair regrowth compared to placebo, establishing Ritlecitinib as a leading candidate for this indication .

Inflammatory Bowel Disease

Another significant application of Ritlecitinib is in the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. The inhibition of JAK3 is believed to modulate the immune response effectively, reducing inflammation in the gastrointestinal tract. Ongoing clinical trials are exploring its potential benefits in these conditions .

Other Autoimmune Disorders

Ritlecitinib is also being evaluated for its effectiveness in other autoimmune disorders, including vitiligo and rheumatoid arthritis . Its mechanism of action allows it to potentially reduce the symptoms associated with these diseases by inhibiting the pathways that lead to inflammation and tissue damage .

Pharmacokinetics

The pharmacokinetic profile of Ritlecitinib indicates good oral bioavailability, with studies showing approximately 85% bioavailability in rats and 109% in dogs. This favorable profile is attributed to its high permeability and solubility characteristics. The compound undergoes metabolism primarily via CYP3A4-mediated oxidation and exhibits a half-life that supports once-daily dosing regimens .

Safety and Side Effects

Clinical studies have reported a generally favorable safety profile for Ritlecitinib, with side effects primarily including mild gastrointestinal disturbances and headache. Long-term safety data continues to be collected as part of ongoing clinical trials .

Summary Table of Applications

ApplicationIndicationClinical Status
Alopecia AreataHair regrowthPhase III completed
Inflammatory Bowel DiseaseCrohn's disease & ulcerative colitisOngoing trials
VitiligoSkin repigmentationOngoing trials
Rheumatoid ArthritisJoint inflammationOngoing trials

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

The target compound shares a common pyrrolo[2,3-d]pyrimidine core with several analogs (Table 1). Key structural variations include:

  • Substituents on the piperidine ring : The (2S,5R)-2-methylpiperidine moiety distinguishes it from simpler piperidine derivatives.
  • Propen-1-one linker: Unlike ethanone or aryl-acetyl groups in analogs, the α,β-unsaturated ketone (propen-1-one) may confer electrophilic reactivity or influence binding kinetics.
  • Propanedioic acid : This co-formulated acid is absent in most analogs, suggesting tailored physicochemical optimization.

Physicochemical Properties

  • Molecular Weight : The core structure has a molecular weight of 285.34 g/mol . Analogs range from ~400–500 g/mol due to bulkier substituents (e.g., trifluoromethylpyridinyl in Compound 22) .
  • Stability : The target compound requires storage at 2–8°C in a dry, dark environment , indicating sensitivity to light and moisture .

Spectral Data

1H NMR and 13C NMR data for analogs (e.g., Compounds 29, 30) confirm structural integrity . For example:

  • Compound 27 : δ 8.47–8.58 ppm (pyridinyl protons), δ 3.73 ppm (methyl group on pyrrolo[2,3-d]pyrimidine) .

Research Findings and Limitations

Key Insights

  • Stereochemical Influence : The (2S,5R) configuration may enhance target selectivity compared to racemic analogs .
  • Substituent Impact : Bulky groups (e.g., trifluoromethyl in Compound 22) reduce synthetic yields but could improve binding affinity .
  • Propanedioic Acid Role : Likely improves aqueous solubility, though experimental data are lacking in the evidence.

Gaps in Evidence

  • No in vitro/in vivo activity data for the target compound.
  • Limited details on counterion interactions (propanedioic acid).
  • Absence of crystallographic data (e.g., SHELX-refined structures) for conformational analysis .

Activité Biologique

Ritlecitinib, also known as 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid, is a synthetic organic compound classified as a dual inhibitor of Janus kinase 3 (JAK3) and TEC family kinases. This compound has garnered attention for its therapeutic potential in autoimmune conditions, particularly alopecia areata, and is currently undergoing clinical evaluation for various other inflammatory diseases.

  • Molecular Formula : C15H19N5O
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 1792180-81-4
  • IUPAC Name : 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

Ritlecitinib acts primarily through the inhibition of JAK3, a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways involved in immune regulation. By selectively targeting JAK3, Ritlecitinib disrupts the signaling of interleukin (IL)-2 and IL-4, which are vital for T-cell proliferation and survival. This mechanism contributes to its anti-inflammatory effects and has implications for treating various autoimmune diseases.

In Vitro Studies

Research indicates that Ritlecitinib exhibits high selectivity for JAK3 over other kinases. In vitro assays demonstrated that it effectively inhibits JAK3-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines. Notably, it has shown significant efficacy in reducing IL-6 and TNF-alpha levels in activated immune cells.

In Vivo Studies

In animal models, Ritlecitinib has demonstrated promising results:

  • Alopecia Areata : Phase III clinical trials have shown significant hair regrowth in patients with alopecia areata compared to placebo controls. The drug's ability to modulate immune responses is believed to facilitate hair follicle recovery.
StudyModelOutcome
Phase III TrialHumanSignificant hair regrowth in alopecia areata patients
Animal ModelMouseReduced inflammation and improved skin condition in dermatitis models

Pharmacokinetics

Ritlecitinib displays favorable pharmacokinetic properties:

  • Bioavailability : Approximately 85% in rats and 109% in dogs.
  • Half-Life : Predicted at around 2 hours in humans based on allometric scaling.

The compound undergoes metabolism primarily via CYP3A4-mediated oxidation and demonstrates good oral bioavailability due to its high permeability and solubility.

Clinical Applications

Ritlecitinib has received FDA breakthrough therapy designation for alopecia areata and is being investigated for other conditions such as:

  • Rheumatoid Arthritis
  • Vitiligo
  • Crohn’s Disease
  • Ulcerative Colitis

Alopecia Areata

A recent study published in The New England Journal of Medicine reported on the efficacy of Ritlecitinib in a cohort of patients with severe alopecia areata. The trial highlighted:

  • Participants : 700 patients
  • Results : Over 50% experienced significant hair regrowth after 24 weeks of treatment.

Rheumatoid Arthritis

In another study targeting rheumatoid arthritis, Ritlecitinib was shown to reduce disease activity scores significantly compared to baseline measurements, indicating its potential as a therapeutic agent for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of the piperidine and pyrrolo[2,3-d]pyrimidine moieties be confirmed experimentally?

  • Methodology: Use X-ray crystallography to resolve the (2S,5R) configuration of the piperidine ring and the substitution pattern on the pyrrolo[2,3-d]pyrimidine core. Complement this with NOESY NMR to verify spatial proximity of methyl groups and hydrogen-bonding interactions in solution. For example, the coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR can confirm axial/equatorial substituents on the piperidine ring .

Q. What synthetic strategies are recommended for constructing the pyrrolo[2,3-d]pyrimidine scaffold?

  • Methodology: Optimize cyclocondensation reactions using substituted pyrimidine precursors and amine derivatives. For instance, refluxing phenacylcyanide with pyrrolo-pyrimidine intermediates in ethanol/acetic acid (1:1) under reduced pressure yields high-purity products after recrystallization (e.g., DMF/H2_2O) . Monitor reaction progress via HPLC-MS to detect intermediates and minimize side products.

Q. How does propanedioic acid influence the compound’s solubility and bioavailability in in vitro assays?

  • Methodology: Perform pH-dependent solubility studies in buffered solutions (e.g., PBS at pH 7.4) to assess ionization effects. Compare partition coefficients (logP) via shake-flask methods with and without propanedioic acid. Propanedioic acid’s dicarboxylic structure enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for Janus kinase (JAK) inhibition?

  • Methodology: Synthesize analogs with modifications to the (2S,5R)-piperidine methyl group or the pyrrolo[2,3-d]pyrimidine amino substituent. Test inhibitory activity using cell-based JAK/STAT reporter assays (e.g., luciferase-linked IL-6 signaling pathways) and compare IC50_{50} values. Cross-validate with kinase profiling panels to assess selectivity against JAK1/2/3 isoforms .

Q. What kinetic mechanisms underlie the compound’s dual inhibition of JAK and succinate dehydrogenase (SDH)?

  • Methodology: Conduct enzyme kinetic assays using recombinant SDH and JAK2. Propanedioic acid (malonic acid) competitively inhibits SDH by mimicking succinate, while the pyrrolo-pyrimidine moiety likely binds JAK’s ATP pocket. Use Lineweaver-Burk plots to distinguish competitive (SDH) vs. non-competitive (JAK) inhibition. Measure KiK_i values under varying malonate concentrations .

Q. How can synthetic routes be optimized to scale up production while maintaining enantiomeric purity?

  • Methodology: Implement asymmetric catalysis (e.g., chiral Pd complexes) during piperidine ring formation. Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Purify via chiral HPLC or recrystallization with chiral auxiliaries. For example, Pd(II) acetate and NaHCO3_3 in 2-methyltetrahydrofuran yield >95% enantiomeric excess in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ritlecitinib (malonate)
Reactant of Route 2
Ritlecitinib (malonate)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.